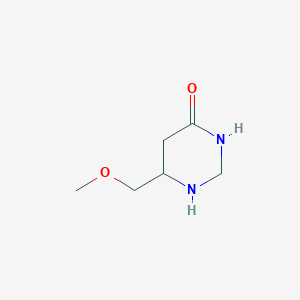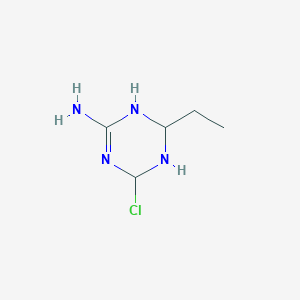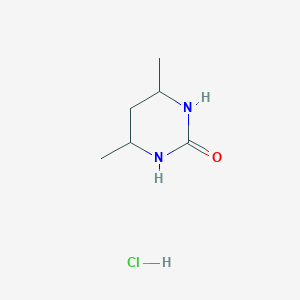![molecular formula C14H19N3O B12358676 7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is characterized by a fused pyrido-pyrimidine ring system, which is further substituted with a benzyl group. The presence of multiple nitrogen atoms within the ring system makes it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position, using reagents like N-bromosuccinimide (NBS).
Condensation: The compound can participate in condensation reactions with various amines and aldehydes to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, preventing it from repairing DNA damage in cancer cells, thereby promoting cell death . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to the accumulation of DNA damage.
Comparación Con Compuestos Similares
When compared to other similar compounds, 7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one stands out due to its unique benzyl substitution and the specific arrangement of nitrogen atoms within the ring system. Similar compounds include:
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Lacks the octahydro configuration and has different reactivity.
Tetramethyl acetyloctahydronaphthalenes: Although structurally different, they share some synthetic routes and applications.
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in their nitrogen placement and overall reactivity.
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
7-benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H19N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2,(H,16,18) |
Clave InChI |
QAWRXZPHHROKIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2C1C(=O)NCN2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)


![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)


![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)
![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)


